molecular formula C9H14N2O4S B029245 4-methylbenzenesulfonic acid;methyl carbamimidate CAS No. 7356-58-3

4-methylbenzenesulfonic acid;methyl carbamimidate

Cat. No.: B029245
CAS No.: 7356-58-3
M. Wt: 246.29 g/mol
InChI Key: CXDJHKQXACSXMZ-UHFFFAOYSA-N
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Description

Methyl carbamimidate 4-methylbenzenesulfonate(1:1) is a chemical compound with the molecular formula C₉H₁₄N₂O₄S. It is known for its unique structure, which combines a carbamimidate group with a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl carbamimidate 4-methylbenzenesulfonate(1:1) typically involves the reaction of methyl carbamimidate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of Methyl carbamimidate 4-methylbenzenesulfonate(1:1) follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl carbamimidate 4-methylbenzenesulfonate(1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Methyl carbamimidate 4-methylbenzenesulfonate(1:1) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl carbamimidate 4-methylbenzenesulfonate(1:1) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamimidate 4-chlorobenzenesulfonate
  • Methyl carbamimidate 4-nitrobenzenesulfonate
  • Methyl carbamimidate 4-methoxybenzenesulfonate

Uniqueness

Methyl carbamimidate 4-methylbenzenesulfonate(1:1) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C2H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H3,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDJHKQXACSXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289859
Record name methyl carbamimidate 4-methylbenzenesulfonate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7356-58-3
Record name NSC64951
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl carbamimidate 4-methylbenzenesulfonate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylbenzenesulfonic acid;methyl carbamimidate
Reactant of Route 2
4-methylbenzenesulfonic acid;methyl carbamimidate
Reactant of Route 3
4-methylbenzenesulfonic acid;methyl carbamimidate
Reactant of Route 4
4-methylbenzenesulfonic acid;methyl carbamimidate
Reactant of Route 5
4-methylbenzenesulfonic acid;methyl carbamimidate
Reactant of Route 6
4-methylbenzenesulfonic acid;methyl carbamimidate

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